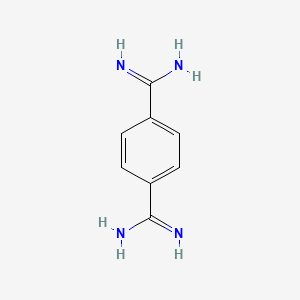

Terephthalamidine

Descripción general

Descripción

Se sintetizó y probó inicialmente a finales de la década de 1950 y principios de la de 1960 por su posible actividad antitumoral . A pesar de su prometedora actividad contra las leucemias murinas, se abandonó en los ensayos clínicos debido a su grave neurotoxicidad . Recientemente ha despertado un renovado interés para futuras investigaciones clínicas debido a su estructura única y espectro de actividad preclínica .

Métodos De Preparación

La tereftalamidina se puede sintetizar mediante una reacción de condensación homogénea entre amida y aldehído en dimetilsulfóxido . La reacción generalmente implica la formación de una base de Schiff, seguida de la adición nucleofílica entre una amina primaria y una cetona . Los métodos de producción industrial pueden implicar una infusión continua o prolongada para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La tereftalamidina experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden involucrar agentes reductores comunes, pero las condiciones específicas no se estudian ampliamente.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, formando bases de Schiff con aldehídos aromáticos.

Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido, aminas primarias y aldehídos aromáticos . Los principales productos formados a partir de estas reacciones incluyen bases de Schiff y otros derivados sustituidos .

Aplicaciones Científicas De Investigación

Material Science Applications

Polymer Production:

Terephthalamidine is a key precursor in the synthesis of poly-paraphenylene terephthalamide (PPTA), commonly known as Kevlar. This high-performance polymer is renowned for its exceptional strength-to-weight ratio, thermal stability, and resistance to abrasion and impact.

- Applications in Protective Gear:

Table 1: Key Properties of Poly-Paraphenylene Terephthalamide (Kevlar)

| Property | Value |

|---|---|

| Tensile Strength | Up to 3,620 MPa |

| Elongation at Break | 2-3% |

| Thermal Decomposition Temp | ~500°C |

| Density | 1.44 g/cm³ |

Environmental Applications

Recent studies have highlighted the potential for biodegradation of this compound by specific microbial consortia found in natural environments. This discovery opens avenues for environmental remediation strategies.

Biodegradation Studies:

Research indicates that certain microbes can degrade this compound, suggesting its potential as a biodegradable material. This biodegradation was assessed through high-performance liquid chromatography (HPLC) to quantify the degradation process.

- Microbial Communities:

Table 2: Microbial Degradation of this compound

| Microbial Strain | Degradation Rate (%) | Environment Sampled |

|---|---|---|

| Strain A | 85% | Stream Sediment |

| Strain B | 78% | Compost |

| Strain C | 90% | Soil Sample |

Case Studies

Case Study 1: Kevlar in Military Applications

The military utilizes Kevlar extensively for body armor and vehicle armor due to its lightweight nature and high tensile strength. The effectiveness of Kevlar has been demonstrated in numerous combat situations where it has saved lives by preventing penetration from ballistic threats .

Case Study 2: Environmental Remediation

In a recent study, sediment samples from five distinct locations were analyzed for their ability to degrade this compound. The results showed that specific microbial communities could effectively break down the compound, suggesting a viable method for bioremediation of contaminated sites .

Mecanismo De Acción

El mecanismo de acción específico de la tereftalamidina no se comprende completamente . Se sugiere que puede unirse al ARN y al ADN a través de interacciones iónicas en lugar de enlaces covalentes . Los estudios comparativos indican numerosas diferencias entre las tereftalanilidas, lo que sugiere mecanismos únicos para cada derivado . En sistemas libres de células, la tereftalamidina forma complejos con ácidos nucleicos, proteínas y lípidos aniónicos, pero la existencia de tales complejos in situ no está bien respaldada .

Comparación Con Compuestos Similares

La tereftalamidina es uno de los 800 tereftalanilidas y compuestos relacionados sintetizados y probados para la actividad antitumoral . Compuestos similares incluyen:

Pentamidina: Conocida por su actividad antiprotozoaria.

Fenformina: Un fármaco antidiabético con similitudes estructurales con la tereftalamidina.

La singularidad de la tereftalamidina radica en su actividad específica contra las leucemias murinas y su capacidad para formar complejos con ácidos nucleicos y lípidos .

Actividad Biológica

Terephthalamidine is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant studies.

Overview of this compound

This compound, a derivative of terephthalic acid, is characterized by its amidine functional groups. These structural features contribute to its reactivity and interactions with biological systems. The compound has been synthesized through various methods, including condensation reactions with aromatic aldehydes to form covalent triazine frameworks (CTFs) that exhibit unique properties beneficial for photocatalysis and other applications .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer research. It has been screened for antitumor activity and selected for further clinical investigation by the National Cancer Institute (NCI) as part of their drug discovery program . The mechanism of action appears to involve interference with cellular processes essential for tumor growth, although specific pathways remain to be fully elucidated.

Photocatalytic Properties

This compound's derivatives have shown promising photocatalytic properties, particularly in solar-driven hydrogen generation. The covalent triazine frameworks synthesized from this compound exhibit high surface areas and efficient charge transfer capabilities, making them suitable for photocatalytic applications . These properties are crucial for developing sustainable energy solutions.

Synthesis and Characterization

One notable study involved the synthesis of CTFs using this compound and terephthalaldehyde. The resulting materials were characterized for their structural integrity and photocatalytic efficiency. The study reported a significant increase in surface area (up to 700 m²/g) and demonstrated the materials' effectiveness in hydrogen generation under visible light irradiation .

Structure-Activity Relationship

Another investigation focused on the relationship between the chemical structure of this compound derivatives and their biological activity. By modifying the functional groups on the compound, researchers were able to enhance its interaction with biological targets, leading to improved antitumor efficacy . This highlights the importance of structural modifications in optimizing therapeutic agents.

Data Tables

Propiedades

IUPAC Name |

benzene-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165538 | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-54-8 | |

| Record name | 1,4-Benzenedicarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamidinobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.